

2-Hydroxy-5-methoxybenzaldehyde: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name:	2-Hydroxy-5-methoxybenzaldehyde
Cat. No.:	B1199172

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Introduction

2-Hydroxy-5-methoxybenzaldehyde, an isomer of vanillin, is a valuable and versatile building block in organic synthesis. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a methoxy substituent on the aromatic ring, allows for a wide range of chemical transformations. This makes it a key starting material for the synthesis of a diverse array of compounds, including Schiff bases, chalcones, coumarins, and other heterocyclic systems. Many of these derivatives have garnered significant interest from researchers in medicinal chemistry and materials science due to their pronounced biological activities, which include anticancer, antimicrobial, and antioxidant properties. This document provides detailed application notes and experimental protocols for the use of **2-hydroxy-5-methoxybenzaldehyde** in the synthesis of several important classes of organic compounds.

Application Notes

2-Hydroxy-5-methoxybenzaldehyde serves as a precursor for various classes of compounds with significant biological and chemical applications:

- Schiff Bases: The condensation of **2-hydroxy-5-methoxybenzaldehyde** with primary amines readily forms Schiff bases. These compounds are known for their coordination chemistry and have been extensively studied for their anticancer, antibacterial, and antifungal activities. The imine (-C=N-) linkage and the phenolic hydroxyl group are key features for their biological function and ability to form metal complexes.

- Chalcones: Through Claisen-Schmidt condensation with acetophenones, **2-hydroxy-5-methoxybenzaldehyde** is converted into chalcones. These α,β -unsaturated ketones are precursors to flavonoids and exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
- Coumarins: The Knoevenagel condensation of **2-hydroxy-5-methoxybenzaldehyde** with active methylene compounds, followed by intramolecular cyclization, provides a straightforward route to coumarin derivatives. Coumarins are an important class of lactones with applications as pharmaceuticals, fragrances, and optical brighteners.
- Reduction Products: The aldehyde functionality can be easily reduced to a primary alcohol, yielding 2-hydroxy-5-methoxybenzyl alcohol, a useful intermediate for further synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from **2-hydroxy-5-methoxybenzaldehyde** and a primary amine.

Reaction Scheme:

Materials:

- **2-Hydroxy-5-methoxybenzaldehyde**
- Primary amine (e.g., aniline, substituted anilines)
- Ethanol
- Glacial acetic acid (catalyst)

Procedure:

- Dissolve **2-hydroxy-5-methoxybenzaldehyde** (1 equivalent) in ethanol in a round-bottom flask.

- Add the primary amine (1 equivalent) to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

Product Class	Amine	Yield (%)	Melting Point (°C)	References
Schiff Base	4-Aminobenzoic acid ethyl ester	-	-	[1]
Schiff Base	2,4-Dimethylaniline	-	-	[2]
Schiff Base	3,4-Difluoroaniline	-	-	[2]

Further characterization would include IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones.

Reaction Scheme:

Materials:

- 2-Hydroxy-5-methoxybenzaldehyde
- Substituted acetophenone (e.g., acetophenone, 4-hydroxyacetophenone)
- Ethanol
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

Procedure:

- In a conical flask placed in an ice bath, dissolve KOH (1.2 equivalents) in ethanol.
- Slowly add the substituted acetophenone (1 equivalent) to the reaction mixture with continuous stirring.
- After 20 minutes, add **2-hydroxy-5-methoxybenzaldehyde** (1 equivalent) slowly to the mixture.
- Continue stirring the reaction mixture at room temperature for 12-16 hours.
- Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
- Collect the solid product by filtration, wash with water, and dry.
- Purify the crude product by recrystallization from ethanol or by column chromatography.[3]

Quantitative Data:

Characterization data would typically include melting point, IR, ^1H NMR, and ^{13}C NMR.

Protocol 3: Synthesis of Coumarins via Knoevenagel Condensation

This protocol describes the synthesis of coumarin derivatives using a piperidine-catalyzed Knoevenagel condensation.

Reaction Scheme:

Materials:

- **2-Hydroxy-5-methoxybenzaldehyde**

- Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
- Piperidine (catalyst)
- Ethanol (solvent, optional for microwave synthesis)

Procedure (Microwave-Assisted):[\[4\]](#)

- In an open glass vessel suitable for microwave synthesis, mix **2-hydroxy-5-methoxybenzaldehyde** (100 mmol), the active methylene compound (110 mmol), and piperidine (2.4 mmol).[\[4\]](#)
- Place the vessel in a microwave reactor and irradiate for a specified time and power (e.g., 1-10 minutes).[\[4\]](#)
- After irradiation, allow the reaction mixture to cool to room temperature, which often results in solidification of the crude product.[\[4\]](#)
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.[\[4\]](#)

Quantitative Data:

	Product Class	Active Methylene Compound	Yield (%)	References		---	---	---	
Coumarin		Diethyl malonate	61-96	[5]		Coumarin	Ethyl cyanoacetate	79-98	[5]

Characterization would involve melting point, IR, ¹H NMR, and ¹³C NMR analysis.

Protocol 4: Reduction to 2-Hydroxy-5-methoxybenzyl alcohol

This protocol details the reduction of the aldehyde group to a primary alcohol using sodium borohydride.

Reaction Scheme:

Materials:

- **2-Hydroxy-5-methoxybenzaldehyde**
- Sodium borohydride (NaBH₄)
- Ethanol
- 10% Aqueous acetic acid
- Ethyl acetate
- Water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:[6]

- Suspend sodium borohydride (1.0 equivalents) in ethanol in a flask and cool to 5 °C.[6]
- Add a solution of **2-hydroxy-5-methoxybenzaldehyde** (1.0 equivalents) in ethanol dropwise to the suspension.[6]
- After the addition is complete, stir the reaction mixture for ten minutes.[6]
- Quench the reaction by the dropwise addition of 10% aqueous acetic acid.[6]

- Remove the ethanol under reduced pressure.
- Pour the resulting mixture into water and extract with ethyl acetate.[\[6\]](#)
- Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution and brine.[\[6\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.[\[6\]](#)
- Trituration with a hexane:ether mixture can be used for purification to yield 2-hydroxy-5-methoxybenzyl alcohol as a white solid.[\[6\]](#)

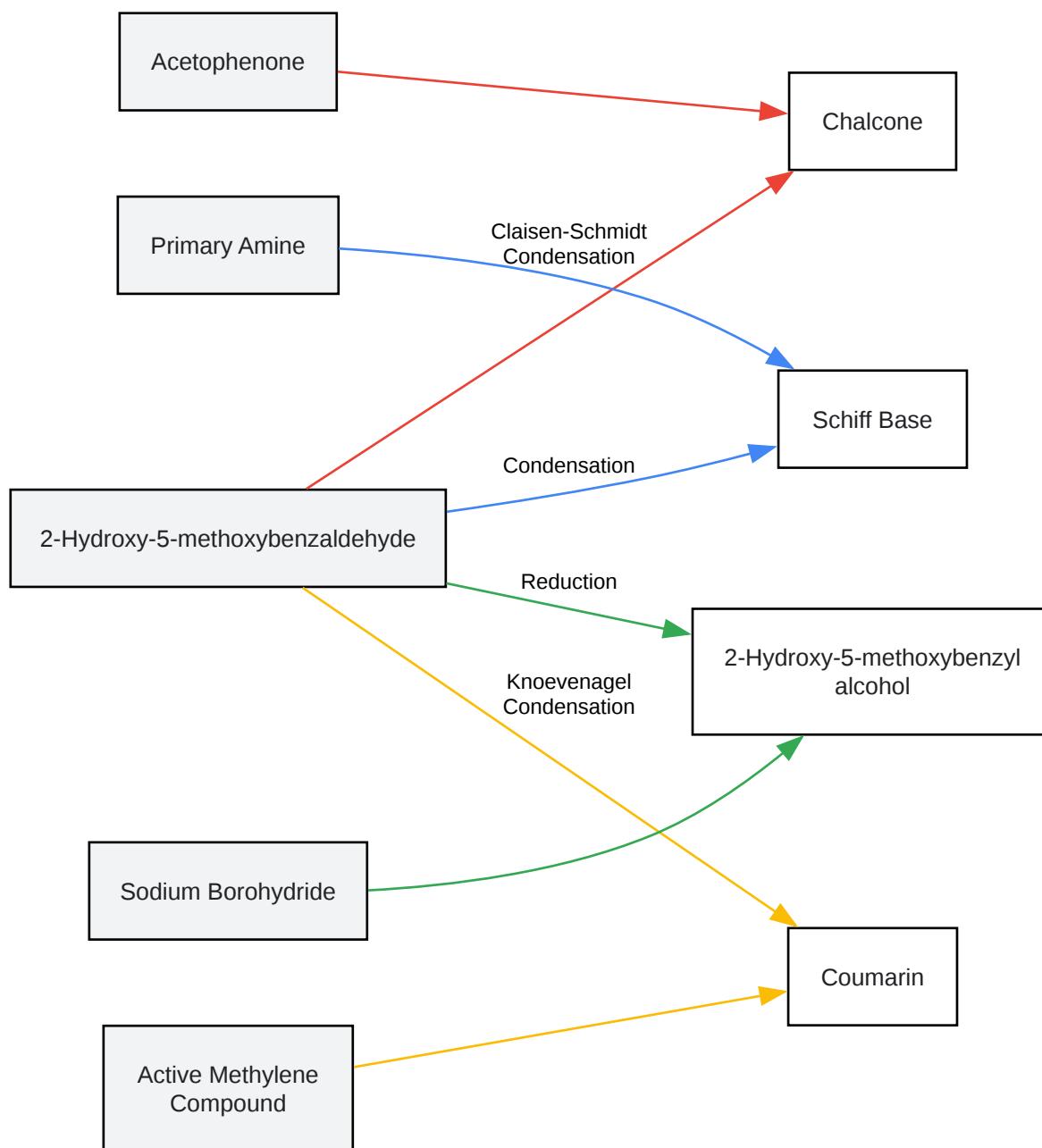
Quantitative Data:

Product	Reagent	Yield (%)	References
2-Hydroxy-5-methoxybenzyl alcohol	Sodium borohydride	70	[6]

The product should be characterized by melting point, IR, and NMR spectroscopy.

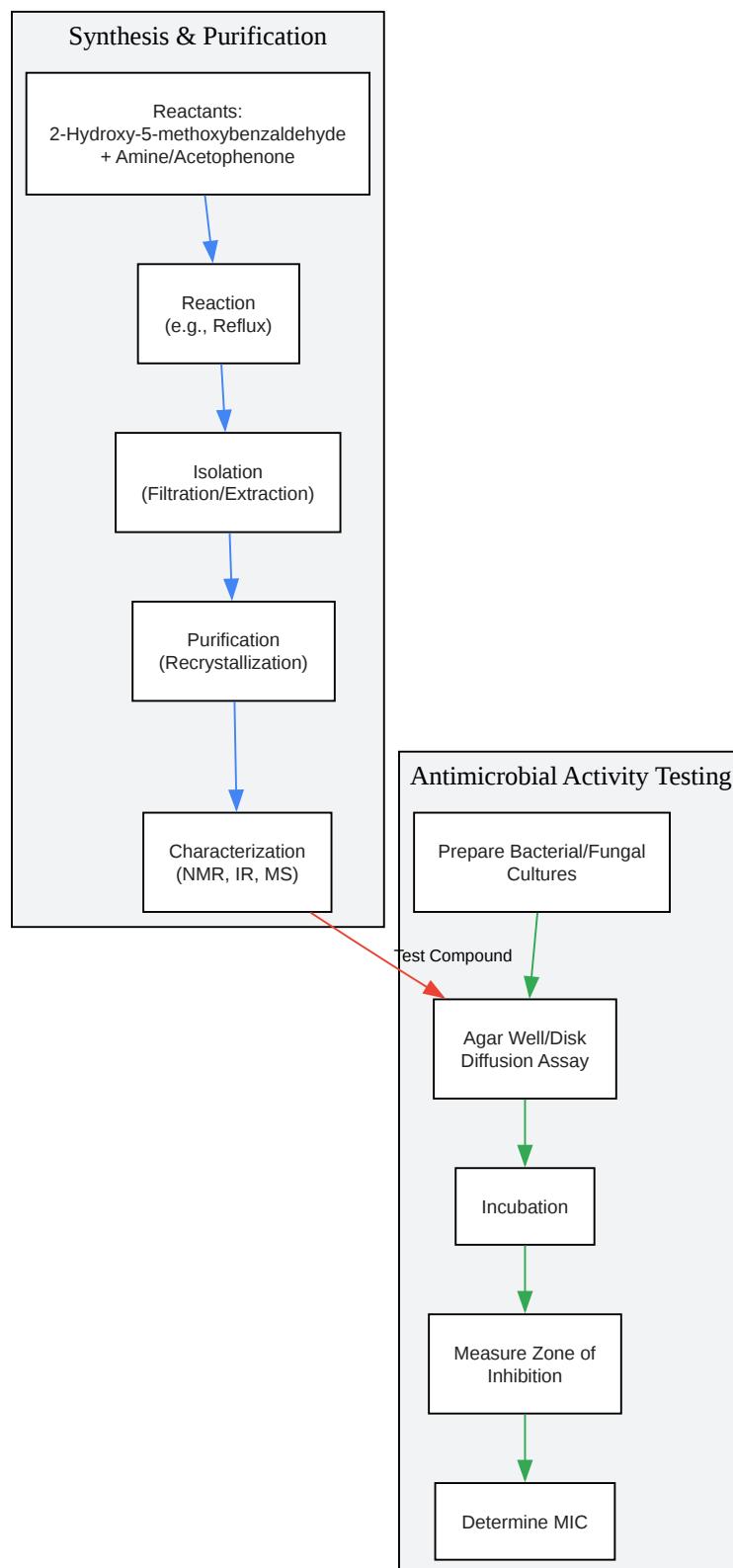
Visualizations

Logical Relationships in Synthesis

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Caption: Synthetic pathways from **2-Hydroxy-5-methoxybenzaldehyde**.

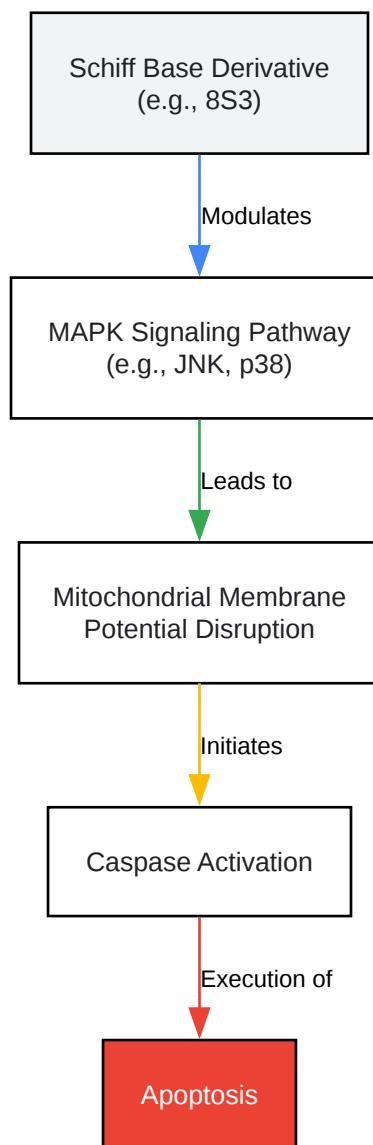
Experimental Workflow: Synthesis and Antimicrobial Testing

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Caption: Workflow for synthesis and antimicrobial evaluation.

Signaling Pathway: MAPK-mediated Apoptosis by a Schiff Base Derivative

Recent studies on Schiff bases derived from hydroxybenzaldehydes have shown their potential to induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.^{[7][8]}



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Caption: MAPK signaling pathway modulation by a Schiff base.

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